Butanoic acid, 2,3-dihydroxypropyl ester
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to butanoic acid, such as esters and amides, often involves the condensation of acyl hydrazines with corresponding alkyl esters. For instance, derivatives of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids have been synthesized, demonstrating the compound's role in forming structurally diverse molecules (Zakharychev et al., 1999). Additionally, the synthesis of 3-hydroxy-2-methylpropanoic acid esters showcases the compound's utility in producing optically active derivatives through asymmetric hydrogenation, highlighting its importance as a building block in organic synthesis (Jeulin et al., 2007).
Molecular Structure Analysis
The molecular structure of butanoic acid, 2,3-dihydroxypropyl ester, and its derivatives plays a crucial role in their reactivity and properties. For example, the preparation and study of all possible cyclic dimers (diolides) of 3-hydroxybutanoic acid revealed the presence of s-cis-ester bonds and conformations approaching the transition state of rotation. This structural information suggests high strain energies and reactivities similar to those of more reactive ester conformations, such as carboxylic acid anhydrides (Seebach et al., 1995).
Chemical Reactions and Properties
Butanoic acid, 2,3-dihydroxypropyl ester, participates in various chemical reactions, illustrating its versatile reactivity. For instance, its derivatives have been used in the synthesis of pharmacologically important statins, showcasing its utility in complex organic syntheses (Tararov et al., 2006). The ester has also been involved in intramolecular acylative ring-switching reactions, leading to the formation of butanolides, indicating its capacity for transformation into structurally interesting molecules (Grayson et al., 2003).
Physical Properties Analysis
The physical properties of butanoic acid, 2,3-dihydroxypropyl ester, and related compounds are influenced by their molecular structure. For instance, the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrates the role of esters in catalyzing chemical reactions under heterogeneous conditions, highlighting their potential as recyclable catalysts for various organic transformations (Niknam & Saberi, 2009).
Chemical Properties Analysis
The chemical properties of butanoic acid, 2,3-dihydroxypropyl ester, are characterized by its reactivity in esterification and other catalytic processes. For instance, the use of sulfonic acid-functionalized metal-organic frameworks (MOFs) in the esterification of oleic acid and vapor-phase dehydration of butanol demonstrates the compound's utility in both liquid- and vapor-phase reactions, showcasing its versatile chemical behavior (Hasan et al., 2015).
Scientific Research Applications
1. Insect Pest Control
Butanoic acid, 2,3-dihydroxypropyl ester, is used in the synthesis of biochemically activated insect hormonogenic compounds (juvenogens), which have potential applications in insect pest control. These compounds are synthesized from their chiral precursors, employing butanoic acid activating esters like vinyl butanoate and 2,2,2-trifluoroethyl butanoate. This process results in chiral precursors with high enantiomeric purity, beneficial for controlling insect pests (Wimmer et al., 2007).
2. Synthesis of Statin Precursors
The compound plays a role in the synthesis of key intermediates for statins, important pharmaceuticals for cholesterol management. A notable example is the synthesis of ethyl (5S)‐5,6‐isopropylidenedioxy‐3‐oxohexanoate from (S)-malic acid, which involves butanoic acid derivatives in crucial steps (Tararov et al., 2006).
3. Chromatographic Analysis in Microbiology
Butanoic acid and its derivatives are used as internal standards in chromatographic analysis of acidic fermentation end-products, particularly in microbial studies involving organisms like Bacillus stearothermophilus. These standards are critical for accurate separation and analysis of complex mixtures produced during fermentation (Silva, 1995).
4. Chemoenzymatic Synthesis
In chemoenzymatic approaches, derivatives of butanoic acid, such as butyl butanoate, are utilized for enantioselective synthesis. This is particularly relevant in the preparation of piperidine-based β-amino esters, where butanoic acid derivatives play a role in achieving high enantioselectivity (Liljeblad et al., 2007).
5. Dairy Science Research
In dairy science, butanoic acid derivatives like 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester are used to study amino acid metabolism and mobilization in dairy cows, especially during the postpartum transition. This research is crucial for understanding how dietary supplements can affect milk production and overall cow health (Dalbach et al., 2011).
6. Microwave-Assisted Synthesis
Butanoic acid, 2,3-dihydroxypropyl ester, is also significant in the efficient microwave-assisted synthesis of glycerol monodecanoate. This method highlights the advantages of microwave heating in reducing reaction times and improving conversion and selectivity rates in the synthesis of compounds like 2,3-dihydroxypropyl decanoate (Mhanna et al., 2018).
7. Nutrition of Colon
Butanoic acid conjugates, such as those with β-cyclodextrin, show promise as orally administered colon-specific formulations for nutrition. These conjugates release butanoic acid specifically in the colon, providing targeted delivery for maintaining mucosal health (Cheng et al., 2013).
8. Biofuel Research
Butanoic acid esters are used in biofuel research, particularly in the study of bioderived platform chemicals like crotonic acid. The reduction of crotonic acid provides n-butanol, valuable both as a fuel and a commodity chemical, and butanoic acid esters play a crucial role in these processes (Schweitzer et al., 2015).
Safety And Hazards
Butanoic acid, 2,3-dihydroxypropyl ester may cause eye and skin irritation . Ingestion may cause irritation of the digestive tract . It is recommended to use with adequate ventilation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
properties
IUPAC Name |
2,3-dihydroxypropyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEABXYBQSLTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871764 | |
Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2,3-dihydroxypropyl ester | |
CAS RN |
557-25-5, 26999-06-4 | |
Record name | 2,3-Dihydroxypropyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Monobutyrin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557255 | |
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Record name | 1-Butyrylglycerol | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Monobutyrin | |
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Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Butyric acid, monoester with propane-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MONOBUTYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YT8423E8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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